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Introduction

Invertase (B-fructofuranosidase, EC 3.2.1.26) is an enzyme that catalyzes the hydrolysis of
sucrose, a non-reducing sugar, into its constituent monosaccharides, D-glucose and D-
fructose.[1][2] This mixture of glucose and fructose is known as invert sugar. The activity of
invertase can be quantified by measuring the amount of reducing sugars produced. A common
and reliable method for this quantification is the 3,5-dinitrosalicylic acid (DNS or DNSA)
assay.[3][4] This colorimetric method relies on the reduction of DNS by reducing sugars in an
alkaline solution, resulting in a color change from yellow to reddish-brown, which can be
measured spectrophotometrically.[5][6] The intensity of the color is directly proportional to the
concentration of reducing sugars produced.[6]

This document provides a detailed, step-by-step guide for performing an invertase assay using
the DNS method, including reagent preparation, experimental protocols, data analysis, and
visualization of the workflow.

Principle of the DNS Assay

The DNS assay is a widely used method for the estimation of reducing sugars.[7] In an alkaline
environment and upon heating, the 3,5-dinitrosalicylic acid is reduced by the aldehyde and
ketone groups present in reducing sugars, such as glucose and fructose.[8] This reduction
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converts the yellow 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid, which is reddish-
brown in color.[1][6] The absorbance of the resulting solution is measured at 540 nm.[3][9][10]

Experimental Protocols
Preparation of Reagents

Proper preparation of reagents is critical for the accuracy and reproducibility of the assay.

Table 1: Reagent Preparation
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Reagent

Components

Preparation
Instructions

Storage

DNS Reagent

- 3,5-Dinitrosalicylic
acid: 1.0 g - Sodium
potassium tartrate
(Rochelle salt): 30.0 g
- Sodium hydroxide
(NaOH): 1.6 g (for 20
mL of 2N NaOH) -

Distilled water

1. Dissolve 1.0 g of
3,5-dinitrosalicylic acid
in 50 mL of distilled
water with gentle
heating.[5] 2. In a
separate beaker,
dissolve 30.0 g of
sodium potassium
tartrate in 20 mL of
distilled water.[11][12]
3. Slowly add the
sodium potassium
tartrate solution to the
DNS solution while
stirring. 4. Add 20 mL
of 2N NaOH solution.
[5]1 5. Bring the final
volume to 100 mL with
distilled water.[5][13]

Store in a dark, tightly
stoppered bottle at
room temperature.
The reagent is stable
for several weeks.[10]
[13]

0.1 M Acetate Buffer
(pH 4.7)

- Sodium acetate -

Acetic acid

Adjust the pH of a 0.1
M sodium acetate
solution to 4.7 with 0.1

M acetic acid.

Store at 4°C.

1% (w/v) Sucrose
Solution (Substrate)

- Sucrose: 1.0g-0.1
M Acetate Buffer (pH
4.7)

Dissolve 1.0 g of
sucrose in 100 mL of
0.1 M acetate buffer
(pH 4.7).

Prepare fresh daily.

Invertase Solution

(Enzyme)

- Invertase from
Saccharomyces
cerevisiae (baker's

yeast)

Prepare a stock
solution of invertase in
0.1 M acetate buffer
(pH 4.7). The optimal
concentration should

be determined

Store at 4°C for short-
term use or at -20°C

for long-term storage.
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empirically to ensure
the reaction remains

in the linear range.[3]

Glucose Standard Dissolve 100 mg of D-
_ - D-Glucose: 100 mg - .
Stock Solution (1 o glucose in 100 mL of Store at 4°C.
Distilled water o
mg/mL) distilled water.

Preparation of Glucose Standard Curve

A standard curve is essential to determine the concentration of reducing sugars in the
experimental samples.

Protocol:

e Prepare a series of glucose standards with concentrations ranging from 0.1 to 1.0 mg/mL by
diluting the glucose standard stock solution with distilled water.

e Set up a series of test tubes, each containing 1.0 mL of the different glucose standard
concentrations. Include a blank with 1.0 mL of distilled water.

e Add 1.0 mL of DNS reagent to each tube.[7]

 Incubate the tubes in a boiling water bath for 5-10 minutes.[5][9]
 After incubation, cool the tubes to room temperature.[7]

e Add 8.0 mL of distilled water to each tube and mix well.

o Measure the absorbance of each solution at 540 nm using a spectrophotometer, with the
blank used to zero the instrument.[9][10]

e Plot a graph of absorbance at 540 nm versus glucose concentration (mg/mL). This will be
your standard curve.

Table 2: Example Glucose Standard Curve Data
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Glucose Concentration (mg/mL) Absorbance at 540 nm
0.0 (Blank) 0.000
0.1 0.150
0.2 0.300
0.4 0.600
0.6 0.900
0.8 1.200
1.0 1.500

Invertase Assay Protocol

Protocol:

e Enzyme Reaction:

Set up test tubes for the enzyme reaction. For each sample, you will need a test tube and
a corresponding control tube.

In the test tubes, add 0.5 mL of the 1% sucrose solution.

Pre-incubate the tubes at the desired temperature (e.g., 37°C) for 5 minutes.

To initiate the reaction, add 0.5 mL of the invertase solution to the test tubes and start a
timer. For the control tubes (enzyme blank), add 0.5 mL of buffer instead of the enzyme
solution.

Incubate the reaction mixture for a specific period (e.g., 10 minutes) at the chosen
temperature. The incubation time should be within the linear range of the reaction.

o Stopping the Reaction and Color Development:

o

After the incubation period, stop the enzymatic reaction by adding 1.0 mL of DNS reagent
to each tube. The alkaline nature of the DNS reagent denatures the enzyme.[3]
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o For the control tubes, add 0.5 mL of the invertase solution after adding the DNS reagent.

o Incubate all tubes in a boiling water bath for 5-10 minutes to allow for color development.

[5]19]

e Measurement:
o Cool the tubes to room temperature.[7]
o Add 8.0 mL of distilled water to each tube and mix thoroughly.

o Measure the absorbance at 540 nm against a reagent blank (containing 1.0 mL of buffer
and 1.0 mL of DNS reagent, treated similarly).

Data Analysis

o Determine the amount of reducing sugar produced: Use the standard curve to determine the
concentration of reducing sugar (in mg/mL) in each sample from its absorbance value.

» Calculate Invertase Activity: One unit of invertase activity is typically defined as the amount
of enzyme that catalyzes the formation of 1 pmol of reducing sugar per minute under the
specified assay conditions.

o Enzyme Activity (U/mL) = (mg of reducing sugar produced x 1000) / (Molecular weight of
glucose x Incubation time in min x Volume of enzyme in mL)

Table 3: Sample Data and Calculation

Reducing Sugar

= | Absorbance at 540 Conc. (mg/mL) Invertase Activity
ample
> nm (from Standard (U/mL)
Curve)

Calculation based on
Test Sample 0.750 0.5

formula

Subtract from test
Control 0.050 0.033

sample value

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


http://www.mystrica.com/files/DNSA%20reagent.pdf
https://hrcak.srce.hr/file/449884
https://biocyclopedia.com/index/biotechnology_methods/biochemistry/estimation_of_reducing_sugars_by_the_dinitro_salicylic_acid_dns_method.php
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Visualizations

Assay Procedure

.
an...o,cw )_{ o M,"mj

Data Analysis
t}enerale Standard Curve Calculate Reducing Sugar concemrauaD—»(ca\cmme Invertase Acuvuyj

Preparation

Stop Reaction with DNS Reagent

Prepare Reagents Enzyme-Substrate Incubation
(DNS, Buffer, Subsirate, Enzyme)

Click to download full resolution via product page

Caption: Experimental workflow for the invertase assay using the DNS method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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